2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine
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Overview
Description
2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the development of new materials with desired properties.
Mechanism of Action
The mechanism of action of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
2-((4-(2-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine: This compound has a chlorophenyl group instead of a methoxyphenyl group.
2-((4-(2-Methoxyphenyl)-6-(methyl)pyrimidin-2-yl)oxy)ethan-1-amine: This compound has a methyl group instead of a trifluoromethyl group. The uniqueness of 2-((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethan-1-amine lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F3N3O2 |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C14H14F3N3O2/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)22-7-6-18/h2-5,8H,6-7,18H2,1H3 |
InChI Key |
RXYIRFUZQCXROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)OCCN)C(F)(F)F |
Origin of Product |
United States |
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